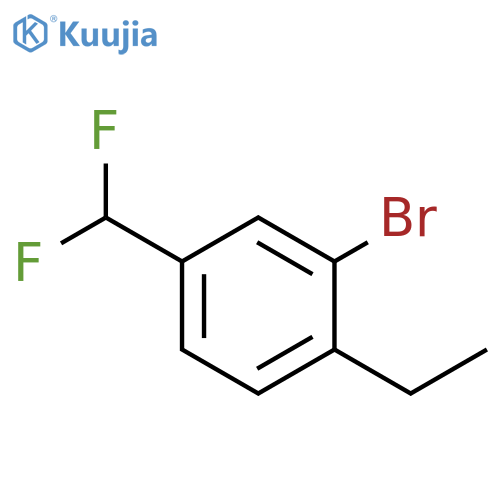Cas no 2248356-51-4 (Benzene, 2-bromo-4-(difluoromethyl)-1-ethyl-)

2248356-51-4 structure
商品名:Benzene, 2-bromo-4-(difluoromethyl)-1-ethyl-
Benzene, 2-bromo-4-(difluoromethyl)-1-ethyl- 化学的及び物理的性質
名前と識別子
-
- Benzene, 2-bromo-4-(difluoromethyl)-1-ethyl-
- 2-bromo-4-(difluoromethyl)-1-ethylbenzene
- 2248356-51-4
- EN300-6511102
-
- インチ: 1S/C9H9BrF2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,9H,2H2,1H3
- InChIKey: NZELZBNIQGKNSW-UHFFFAOYSA-N
- ほほえんだ: C1(CC)=CC=C(C(F)F)C=C1Br
計算された属性
- せいみつぶんしりょう: 233.98557g/mol
- どういたいしつりょう: 233.98557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.412±0.06 g/cm3(Predicted)
- ふってん: 241.5±35.0 °C(Predicted)
Benzene, 2-bromo-4-(difluoromethyl)-1-ethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511102-0.25g |
2-bromo-4-(difluoromethyl)-1-ethylbenzene |
2248356-51-4 | 95.0% | 0.25g |
$564.0 | 2025-03-14 | |
| Enamine | EN300-6511102-10.0g |
2-bromo-4-(difluoromethyl)-1-ethylbenzene |
2248356-51-4 | 95.0% | 10.0g |
$2638.0 | 2025-03-14 | |
| Enamine | EN300-6511102-0.1g |
2-bromo-4-(difluoromethyl)-1-ethylbenzene |
2248356-51-4 | 95.0% | 0.1g |
$540.0 | 2025-03-14 | |
| Enamine | EN300-6511102-2.5g |
2-bromo-4-(difluoromethyl)-1-ethylbenzene |
2248356-51-4 | 95.0% | 2.5g |
$1202.0 | 2025-03-14 | |
| Enamine | EN300-6511102-0.05g |
2-bromo-4-(difluoromethyl)-1-ethylbenzene |
2248356-51-4 | 95.0% | 0.05g |
$515.0 | 2025-03-14 | |
| Enamine | EN300-6511102-5.0g |
2-bromo-4-(difluoromethyl)-1-ethylbenzene |
2248356-51-4 | 95.0% | 5.0g |
$1779.0 | 2025-03-14 | |
| Enamine | EN300-6511102-0.5g |
2-bromo-4-(difluoromethyl)-1-ethylbenzene |
2248356-51-4 | 95.0% | 0.5g |
$589.0 | 2025-03-14 | |
| Enamine | EN300-6511102-1.0g |
2-bromo-4-(difluoromethyl)-1-ethylbenzene |
2248356-51-4 | 95.0% | 1.0g |
$614.0 | 2025-03-14 |
Benzene, 2-bromo-4-(difluoromethyl)-1-ethyl- 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
2248356-51-4 (Benzene, 2-bromo-4-(difluoromethyl)-1-ethyl-) 関連製品
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量